molecular formula C₁₂H₁₄N₄O₃ B1662806 3-Deazaneplanocin CAS No. 102052-95-9

3-Deazaneplanocin

カタログ番号 B1662806
CAS番号: 102052-95-9
分子量: 262.26 g/mol
InChIキー: OMKHWTRUYNAGFG-IEBDPFPHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine . It has antimetastatic properties and is used to treat diseases like Ebola virus disease, gastric cancer, myeloma, and lymphoma . It was synthesized as an inhibitor of S-adenosylhomocysteine hydrolase . It is an analog of adenosine and inhibits S-adenosylhomocysteine hydrolase through competition with the substrate, adenosine .


Synthesis Analysis

The synthesis of 3-Deazaneplanocin A has been achieved through various methods . One method involves the synthesis of 3,7-dideazaneplanocin in five steps from a readily available cyclopentenol . Another method involves the conversion of the requisite trityl protected cyclopentenol into mesylate, which is then reacted with 4-chloro-1H-pyrrolo[3,2-c]pyridine in the presence of sodium hydride .


Molecular Structure Analysis

The molecular formula of 3-Deazaneplanocin A is C12H14N4O3 . It is a cyclopentenyl analog of 3-deazaadenosine .


Chemical Reactions Analysis

3-Deazaneplanocin A acts as an inhibitor of S-adenosylmethionine-dependent methyltransferase . It targets the degradation of EZH2, preferentially inducing apoptosis in various hematological malignancies .


Physical And Chemical Properties Analysis

The molecular weight of 3-Deazaneplanocin A is 298.73 . It is a cyclopentenyl analog of 3-deazaadenosine .

科学的研究の応用

  • Cancer Research and Therapy :

    • DZNep is a potent inhibitor of S-adenosylhomocysteine hydrolase, showing therapeutic potential as an anticancer drug. It significantly elevates S-adenosylhomocysteine levels in human promyelocytic leukemia cells, leading to reduced cell growth and viability (Glazer et al., 1986).
    • Studies have shown DZNep's potential as an epigenetic drug for cancer treatment. It depletes oncogenic EZH2 complex histone methylations and reactivates silenced tumor suppressors in cancer cells (Tam et al., 2015).
    • DZNep demonstrates protective effects against cisplatin-induced renal tubular cell apoptosis and acute kidney injury, indicating its potential in chemotherapeutic strategies (Ni et al., 2019).
    • In ovarian cancer cells, DZNep inhibits proliferation, induces apoptosis, and decreases cell migration (Shen et al., 2013).
  • Virology and Antiviral Research :

    • DZNep has shown efficacy as an inhibitor of Ebola virus replication. It enhances the production of interferon-alpha in infected mice, indicating its role in reversing the suppression of innate antiviral mechanisms (Bray et al., 2002).
    • It also exhibits broad-spectrum antiviral activities, including against vesicular stomatitis, parainfluenza, yellow fever, and vaccinia viruses, largely due to its inhibition of S-adenosylhomocysteine hydrolase (De Clercq et al., 1989).
  • Epigenetic Research :

    • DZNep is a global histone methylation inhibitor, attracting significant interest in epigenetics. It has been utilized to identify potential cellular targets in mammalian cells, enhancing the understanding of its molecular mechanism and potential off-targets (Tam et al., 2013).
  • Pharmacokinetics and Drug Development :

    • Pharmacokinetic analysis of DZNep in mice has been conducted, providing insights for its preclinical and clinical drug development (Peer et al., 2013).
    • Innovative methods for drug delivery,
    like encapsulating DZNep in pegylated liposomes, have been developed to improve its pharmacokinetic characteristics and enhance tumor localization in treatments .
  • Mechanisms of Action in Disease Treatment :
    • DZNep's role in inhibiting the enhancer of zeste homolog 2 (EZH2) protein and its impact on the Hif-1α and Wnt signaling pathways have been explored, particularly in the context of gastric cancer cell proliferation and invasion (Huang et al., 2019).
    • Its effectiveness in targeting specific leukemia strains, by inhibiting cell growth and upregulating Mps one binder kinase activator 1 gene (MOB1), has been demonstrated, suggesting its potential as a therapeutic compound for treating human T-cell acute lymphoid leukemia (Shen et al., 2015).

Safety And Hazards

3-Deazaneplanocin A should be handled with care. It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

将来の方向性

Future cancer therapies may be enhanced by the combination of epigenetic and conventional antitumor agents . The combination of 3-Deazaneplanocin A, an epigenetic drug, with existing antitumoral agents is being investigated .

特性

IUPAC Name

(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKHWTRUYNAGFG-IEBDPFPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144562
Record name 3-Deazaneplanocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deazaneplanocin

CAS RN

102052-95-9
Record name 3-Deazaneplanocin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102052-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deazaneplanocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaneplanocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102052-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-DEAZANEPLANOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Deazaneplanocin
Reactant of Route 2
Reactant of Route 2
3-Deazaneplanocin
Reactant of Route 3
3-Deazaneplanocin
Reactant of Route 4
3-Deazaneplanocin
Reactant of Route 5
3-Deazaneplanocin
Reactant of Route 6
3-Deazaneplanocin

Citations

For This Compound
3,620
Citations
EKW Tam, TM Nguyen, CZH Lim, PL Lee, Z Li… - …, 2015 - Wiley Online Library
3‐Deazaneplanocin A (DzNep) is a potential epigenetic drug for the treatment of various cancers. DzNep has been reported to deplete histone methylations, including oncogenic EZH2 …
CKH Tseng, VE Marquez, RW Fuller… - Journal of medicinal …, 1989 - ACS Publications
… Chemistry For the preparation of 3-deazaneplanocin A, we decided to utilize an approach similar to … target compound, 3-deazaneplanocin A (2b), was obtained as the hydrochloride salt. …
Number of citations: 147 pubs.acs.org
RI Glazer, MC Knode, CKH Tseng, DR Haines… - Biochemical …, 1986 - Elsevier
The mechanism of action of the cyclopentenyl analogue of 3-deazaadenosine (3-deazaneplanocin A or c 3 Nep) was investigated in the human colon carcinoma cell line HT-29. Upon …
Number of citations: 105 www.sciencedirect.com
C Liu, Q Chen, SW Schneller - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
… In that direction, the synthesis of 3-bromo-3-deazaneplanocin (5) is reported herein. To … effect of interferon enhancement by 3-deazaneplanocin-based molecules are continuing. …
Number of citations: 28 www.sciencedirect.com
E De Clercq, M Cools, J Balzarini… - Antimicrobial Agents …, 1989 - Am Soc Microbiol
… 3-Deazaneplanocin A, DHCA, and DHCDA proved specifically … targeted at AdoHcy hydrolase, 3-deazaneplanocin A, DHCA, and … 3-Deazaneplanocin A at a dose of 0.5 mg/kg per day …
Number of citations: 133 journals.asm.org
RI Glazer, KD Hartman, MC Knode, MM Richard… - Biochemical and …, 1986 - Elsevier
… of AdoHcy after drug removal was twice as long for 3-deazaneplanocin … amount of AdoHcy in these cells following removal of 3-deazaneplanocin … One advantage of 3-deazaneplanocin …
Number of citations: 177 www.sciencedirect.com
T Chiba, E Suzuki, M Negishi, A Saraya… - … journal of cancer, 2012 - Wiley Online Library
… we conducted loss‐of‐function assay of EZH2 using short‐hairpin RNA and pharmacological inhibition of EZH2 by an S‐adenosylhomocysteine hydrolase inhibitor, 3‐deazaneplanocin …
Number of citations: 119 onlinelibrary.wiley.com
Q Chen, A Smith - Bioorganic & Medicinal Chemistry Letters, 2019 - Elsevier
… antiviral properties of 3-deazaneplanocin 6 and 3-bromo-3-deazaneplanocin, 13 whose 3-… antiviral mechanism of the l-like 3-deazaneplanocin analogues. Here we report the synthesis …
Number of citations: 6 www.sciencedirect.com
J Kikuchi, T Takashina, I Kinoshita, E Kikuchi… - Lung cancer, 2012 - Elsevier
… Recently, an S-adenosyl-l-homocysteine hydrolase inhibitor, 3-Deazaneplanocin A (DZNep), has been shown to deplete and inhibit EZH2. The aim of this study was to determine the …
Number of citations: 131 www.sciencedirect.com
RA Coulombe, RP Sharma, JW Huggins - European journal of drug …, 1995 - Springer
The pharmacokinetics of 3-deazaneplanocin A (c 3 Nep), a competitive inhibitor of S-adenosyl-l-homocysteine (AdoHcy) hydrolase and novel antiviral agent, was investigated in female …
Number of citations: 30 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。